

2-(N,N-dimethylsulphamoyl)benzeneboronic acid molecular weight

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Compound of Interest

	2-(N,N-
Compound Name:	dimethylsulphamoyl)benzeneboronic acid
Cat. No.:	B061305

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An In-Depth Technical Guide to **2-(N,N-dimethylsulphamoyl)benzeneboronic acid**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-(N,N-dimethylsulphamoyl)benzeneboronic acid** (CAS No. 178432-25-2), a versatile organoboron compound of significant interest to researchers in organic synthesis and medicinal chemistry. We delve into its fundamental physicochemical properties, outline established synthetic and purification protocols, and explore its primary application as a key building block in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental choices, ensuring protocols are robust and self-validating. It serves as an essential resource for scientists and professionals seeking to effectively utilize this reagent in drug discovery and materials science.

Introduction

Arylboronic acids are a cornerstone of modern organic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.^{[1][2]} This reaction provides a powerful and versatile method for the formation of carbon-carbon bonds, an essential transformation in the synthesis of complex organic molecules.^[2] Among the vast array of available boronic acids, **2-(N,N-dimethylsulphamoyl)benzeneboronic acid** stands out for its unique properties and specific applications in organic synthesis.

(N,N-dimethylsulphamoyl)benzeneboronic acid stands out due to the presence of an ortho-substituted N,N-dimethylsulfonamide group. This functional group not only influences the molecule's solubility and electronic properties but can also serve as a key pharmacophore in drug design.^[3] Its unique substitution pattern makes it a valuable intermediate for constructing sterically hindered biaryl systems and complex heterocyclic structures found in numerous pharmaceutical and agrochemical agents.^{[1][3]}

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application. The defining features of **2-(N,N-dimethylsulphamoyl)benzeneboronic acid** are its boronic acid moiety, which is the reactive center for cross-coupling, and the sulfonamide group, which modulates its physical properties.

Core Properties

The fundamental properties of the title compound are summarized below. The molecular weight is consistently reported across multiple suppliers and chemical databases.

Property	Value	Source(s)
Molecular Weight	229.07 g/mol	[4][5]
Molecular Formula	C ₈ H ₁₂ BNO ₄ S	[4][6]
CAS Number	178432-25-2	[4][6][7]
Appearance	White to off-white solid/powder	[3][8]
Purity	Typically supplied at ≥97%	[7]
IUPAC Name	[2-(dimethylsulfamoyl)phenyl]boronic acid	

Solubility and Stability

The presence of both the polar boronic acid and sulfonamide groups suggests solubility in polar organic solvents.^[3] From an experimental standpoint, solvents such as dioxane,

tetrahydrofuran (THF), and dimethylformamide (DMF) are common choices for reactions involving this reagent.

Expert Insight: Boronic acids are susceptible to several decomposition pathways, most notably protodeboronation (loss of the $\text{B}(\text{OH})_2$ group) and the formation of cyclic trimeric anhydrides known as boroxines.^{[9][10][11]} Boroxine formation is a dehydration process and is often reversible in the presence of water. However, it means that commercial boronic acids frequently exist as a mixture of the free acid and the boroxine, which can complicate characterization.^[11]

Recommended Storage and Handling

To ensure the integrity and reactivity of **2-(N,N-dimethylsulphamoyl)benzeneboronic acid**, proper storage is critical.

- Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. ^[12] Room temperature storage is generally acceptable for short-to-medium term use.
- Incompatibilities: Keep away from strong oxidizing agents and moisture to prevent degradation.^[12]
- Handling: The compound is classified as an irritant.^[13] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a chemical fume hood to avoid inhalation of the powder.

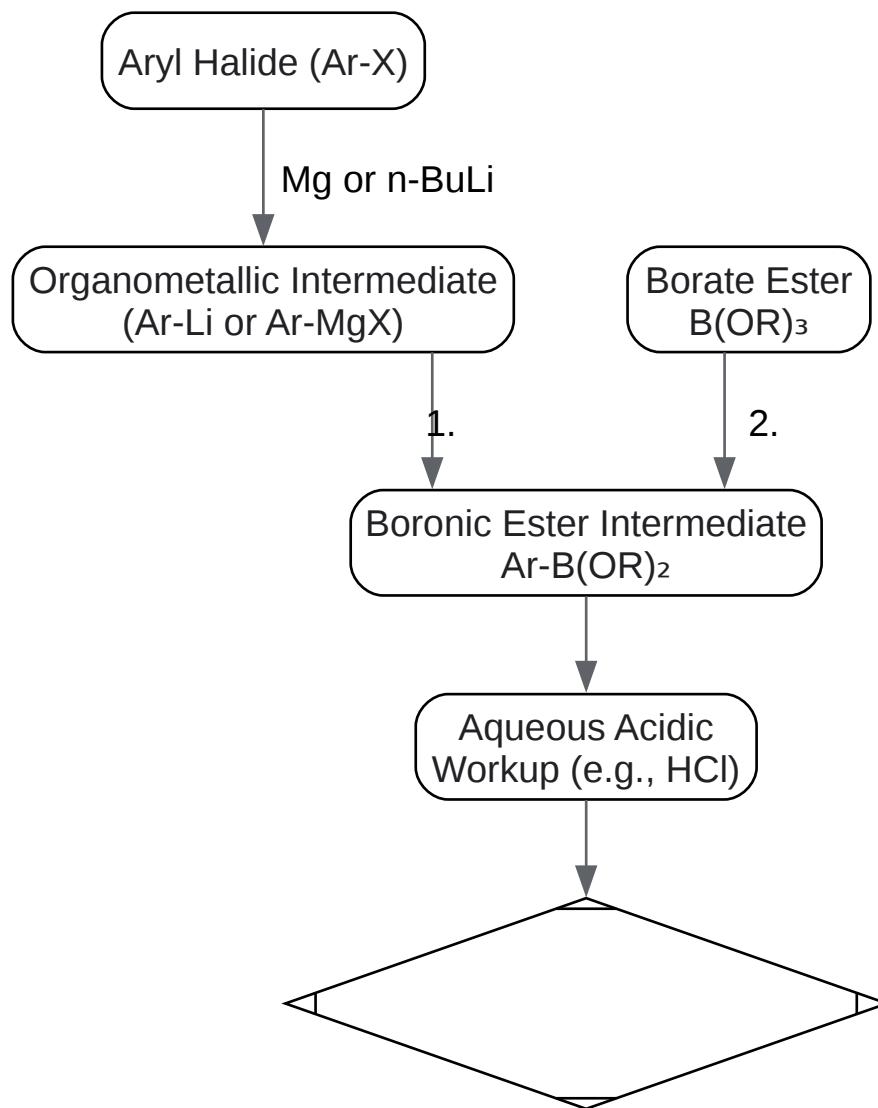
Synthesis and Purification

While **2-(N,N-dimethylsulphamoyl)benzeneboronic acid** is commercially available, understanding its synthesis is crucial for troubleshooting and for applications requiring isotopic labeling or analogue synthesis.

Synthetic Pathway Overview

The traditional and most reliable method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.^{[11][14]} This classic approach remains a staple in synthetic chemistry due to its reliability and broad scope.

Diagram 1: General Synthesis of Arylboronic Acids

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Protocol 1: Laboratory-Scale Synthesis (Representative)

This protocol describes a general "one-pot" method adapted from established procedures for preparing arylboronic acids from aryl bromides.[15]

Objective: To synthesize **2-(N,N-dimethylsulphamoyl)benzeneboronic acid** from 2-bromo-N,N-dimethylbenzenesulfonamide.

Materials:

- 2-bromo-N,N-dimethylbenzenesulfonamide (1.0 equiv)
- Magnesium turnings (1.5 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Iodine (one small crystal)
- Trimethyl borate (1.5 equiv)
- 2 M Hydrochloric Acid (HCl)
- Diethyl ether or Ethyl acetate
- Saturated brine solution

Procedure:

- **Initiation:** Add magnesium turnings and a crystal of iodine to an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen). Gently heat the flask with a heat gun until purple iodine vapors are observed. This step activates the magnesium surface.
- **Grignard Formation:** Add anhydrous THF to the flask. Dissolve the 2-bromo-N,N-dimethylbenzenesulfonamide in anhydrous THF and add it dropwise to the magnesium suspension. The reaction is exothermic; maintain a gentle reflux. If the reaction does not start, gentle heating may be required. Stir until the magnesium is consumed.
- **Borylation:** Cool the resulting Grignard reagent to -78 °C using a dry ice/acetone bath. Add trimethyl borate dropwise, ensuring the internal temperature does not rise significantly. Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature and stir overnight.
- **Hydrolysis:** Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl. Stir vigorously for 1-2 hours until two clear layers form.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
- **Wash:** Combine the organic layers and wash with water and then saturated brine.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) or by flash column chromatography.

Key Applications in Organic Synthesis

The primary utility of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

The Suzuki-Miyaura Catalytic Cycle

The reaction's success hinges on a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical and often needs to be optimized for specific substrates.[\[16\]](#)

Diagram 2: Suzuki-Miyaura Cross-Coupling Cycle

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